3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole
Overview
Description
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 1,3-dimethyl-4-pyrazolecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrazole rings .
Scientific Research Applications
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s multiple nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.
Imidazole derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial activities.
Uniqueness
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole is unique due to its multiple pyrazole rings, which provide a versatile framework for chemical modifications. This structural feature allows for the exploration of various chemical and biological properties, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13-19(17-11-24(4)21-14(17)2)23-26(16-9-7-6-8-10-16)20(13)18-12-25(5)22-15(18)3/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVQOPJZUBOJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2C)C)C3=CC=CC=C3)C4=CN(N=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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